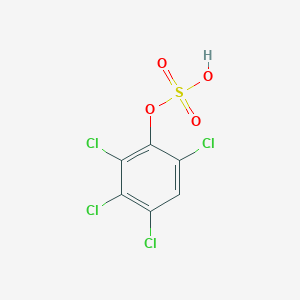
Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate: is a quaternary ammonium compound with the molecular formula C24H51NO6S and a molecular weight of 481.73 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate typically involves the quaternization of N-methyl-N-(2-hydroxyethyl)octadec-9-enylamine with dimethyl sulfate . The reaction is carried out in an organic solvent such as toluene or chloroform under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of nanoparticles and other advanced materials .
Biology:
- Utilized in cell culture media to improve cell membrane permeability.
- Acts as a stabilizing agent for proteins and enzymes .
Medicine:
- Investigated for its potential use in drug delivery systems due to its surfactant properties.
- Studied for its antimicrobial activity against various pathogens .
Industry:
- Used in the formulation of personal care products such as shampoos and conditioners.
- Employed in the production of detergents and cleaning agents .
Wirkmechanismus
The mechanism of action of bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications in drug delivery, where it helps in the encapsulation and transport of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
- Cetyltrimethylammonium bromide (CTAB)
- Dodecyltrimethylammonium chloride (DTAC)
- Tetradecyltrimethylammonium bromide (TTAB)
Comparison:
- Uniqueness: Bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate has unique hydroxyl groups that enhance its solubility and reactivity compared to other quaternary ammonium compounds.
- Applications: While CTAB, DTAC, and TTAB are primarily used as surfactants, bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate’s additional hydroxyl groups make it more versatile in applications such as drug delivery and protein stabilization .
Eigenschaften
CAS-Nummer |
97692-47-2 |
|---|---|
Molekularformel |
C24H51NO6S |
Molekulargewicht |
481.7 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)-methyl-[(E)-octadec-9-enyl]azanium;methyl sulfate |
InChI |
InChI=1S/C23H48NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h10-11,25-26H,3-9,12-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10+; |
InChI-Schlüssel |
WJAAUKLVAAHXDQ-ASTDGNLGSA-M |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





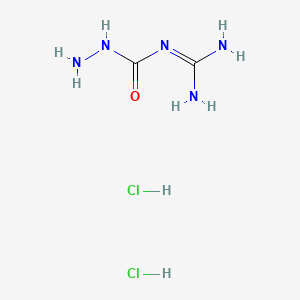
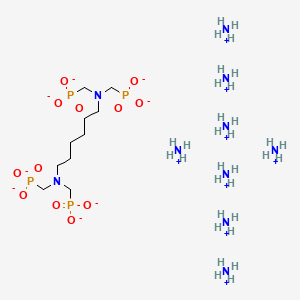
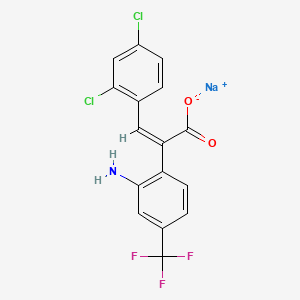
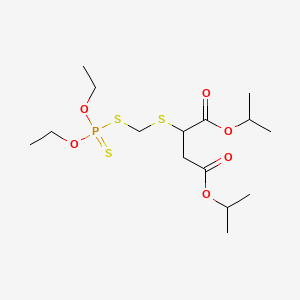
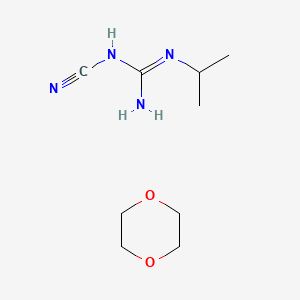
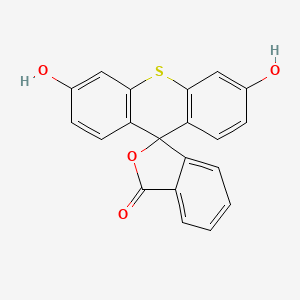
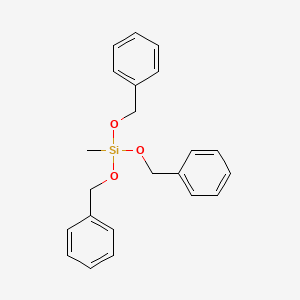


![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
